molecular formula C15H14F2N2O3 B5403857 N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea

N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea

Cat. No. B5403857
M. Wt: 308.28 g/mol
InChI Key: PEILDZJJCXWFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea, also known as DFDU, is a chemical compound that has attracted attention from the scientific community due to its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of thymidylate synthase, an enzyme involved in DNA synthesis. This leads to the depletion of intracellular thymidine triphosphate, which ultimately results in cell death.
Biochemical and Physiological Effects
In addition to its anticancer properties, N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It also has the ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea in lab experiments is its high solubility in water, which allows for easy administration to cells in culture. However, N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea is also known to be unstable in solution, which can complicate experiments. Additionally, the mechanism of action of N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea. One area of interest is the development of more stable analogs of N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea that can be used in experimental settings. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea and its potential as a treatment for neurological disorders. Finally, studies on the combination of N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea with other anticancer agents could provide valuable insights into its potential as a therapeutic agent.

Synthesis Methods

N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea can be synthesized through a multi-step process involving the reaction of 3,4-difluoroaniline and 2,4-dimethoxybenzoyl isocyanate. The resulting intermediate is then treated with sodium hydroxide to form N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea. This synthesis method has been optimized to produce high yields of N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea with high purity.

Scientific Research Applications

N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea has also been found to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(2,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3/c1-21-10-4-6-13(14(8-10)22-2)19-15(20)18-9-3-5-11(16)12(17)7-9/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEILDZJJCXWFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.